molecular formula C19H21ClN2O5S B4424783 5-CHLORO-N-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE

5-CHLORO-N-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE

Cat. No.: B4424783
M. Wt: 424.9 g/mol
InChI Key: QDFGTSMPYWOFOG-UHFFFAOYSA-N
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Description

5-CHLORO-N-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE is a complex organic compound belonging to the class of sulfonamides This compound is characterized by the presence of a morpholine ring, a sulfonamide group, and a chlorinated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is the reaction of 5-chloro-2-nitrobenzenesulfonamide with N-methylmorpholine in the presence of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. This reduction step converts the nitro group to an amino group, forming the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent selection, temperature control, and purification techniques are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

5-CHLORO-N-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. This inhibition can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-{(3S)-1-[(1S)-1-METHYL-2-MORPHOLIN-4-YL-2-OXOETHYL]-2-OXOPYRROLIDIN-3-YL}-1-BENZOTHIOPHENE-2-SULFONAMIDE
  • 2-(5-CHLORO-2-THIENYL)-N-{(3S)-1-[(1S)-1-METHYL-2-MORPHOLIN-4-YL-2-OXOETHYL]-2-OXOPYRROLIDIN-3-YL}ETHANESULFONAMIDE

Uniqueness

5-CHLORO-N-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE stands out due to its specific structural features, such as the combination of a morpholine ring and a sulfonamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

5-chloro-N-methyl-2-(2-morpholin-4-yl-2-oxoethoxy)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c1-21(16-5-3-2-4-6-16)28(24,25)18-13-15(20)7-8-17(18)27-14-19(23)22-9-11-26-12-10-22/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFGTSMPYWOFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-CHLORO-N-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE
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5-CHLORO-N-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE
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5-CHLORO-N-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE
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5-CHLORO-N-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE

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